Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-
Description
Boronic acids are versatile compounds widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles. The compound Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- features a phenyl ring substituted with a cyclopropyl group at the 4-position and an imidazole moiety at the 3-position. The cyclopropyl substituent may confer steric and electronic effects, influencing reactivity and binding specificity.
Properties
CAS No. |
2225175-25-5 |
|---|---|
Molecular Formula |
C12H13BN2O2 |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
(4-cyclopropyl-3-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-3-4-11(9-1-2-9)12(7-10)15-6-5-14-8-15/h3-9,16-17H,1-2H2 |
InChI Key |
ONJOUULJVKZUGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)N3C=CN=C3)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
A case study involving 4-tert-butylphenylboronic acid (CAS 123324-71-0) illustrates the importance of catalyst selection and base optimization. In this example, tetrakis(triphenylphosphine)palladium(0) facilitated coupling with a brominated phenyl derivative in toluene under reflux, yielding 25% of the desired biphenyl product. Key parameters included:
-
Catalyst : Pd(PPh₃)₄ for enhanced stability.
-
Base : Aqueous sodium carbonate to promote transmetalation.
-
Solvent : Toluene for optimal solubility and reaction efficiency.
For the target compound, similar conditions could be employed, though the imidazole’s Lewis basicity may necessitate ligand modification to prevent catalyst poisoning.
Table 1: Comparative Reaction Conditions for Suzuki-Miyaura Coupling
Miyaura Borylation of Aryl Halides
Miyaura borylation involves the palladium-catalyzed conversion of aryl halides to boronic esters, which can subsequently be hydrolyzed to boronic acids. This method is advantageous for introducing boron groups into pre-functionalized aryl systems.
Substrate Preparation
The synthesis of the aryl halide precursor requires sequential functionalization:
-
Cyclopropane Introduction : Cyclopropanation of a meta-substituted phenyl ring via Simmons-Smith conditions.
-
Imidazole Installation : Ullmann coupling or nucleophilic aromatic substitution to attach the imidazole group.
For example, treating 3-bromo-4-cyclopropylaniline with imidazole in the presence of CuI and a diamine ligand could yield the imidazole-substituted aryl bromide. Subsequent Miyaura borylation with bis(pinacolato)diboron and Pd(dba)₂ would generate the boronic ester, followed by acidic hydrolysis to the final product.
Table 2: Miyaura Borylation Optimization
| Condition | Standard Protocol | Target Compound Adaptation |
|---|---|---|
| Boron Source | Bis(pinacolato)diboron | Same |
| Catalyst | Pd(dba)₂ | Pd(OAc)₂ with SPhos ligand |
| Solvent | DMSO | THF |
| Reaction Time (h) | 12 | 18–24 |
Electrophilic Trapping of Organometallic Reagents
This classical approach involves generating an aryl lithium or Grignard reagent, followed by quenching with a boron electrophile (e.g., B(OMe)₃).
Lithiation Strategies
The imidazole group’s acidity complicates direct lithiation. To mitigate this, temporary protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group is recommended. After lithiation at the para position (relative to the cyclopropyl group), quenching with trimethyl borate yields the protected boronic acid, which is deprotected under acidic conditions.
Challenges:
-
Regioselectivity : Competing lithiation at the imidazole-adjacent position.
-
Stability : Boc-protected intermediates may degrade under strong bases.
Multi-Step Synthesis Strategies
Sequential Functionalization
A modular approach builds the molecule in stages:
-
Synthesize 4-cyclopropyl-3-nitrobenzene.
-
Reduce nitro to amine, then perform Sandmeyer reaction to introduce bromide.
-
Attach imidazole via Buchwald-Hartwig amination.
-
Perform Miyaura borylation on the aryl bromide.
Protecting Group Chemistry
The imidazole’s reactivity necessitates protection during boronic acid formation. Boc groups are preferred for their stability under basic conditions and ease of removal.
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield Range | Scalability | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura | 25–40% | Moderate | Catalyst deactivation |
| Miyaura Borylation | 50–70% | High | Halide precursor synthesis |
| Electrophilic Trapping | 30–45% | Low | Regioselectivity control |
Challenges and Solutions
Catalyst Poisoning by Imidazole
The imidazole’s lone pairs can coordinate to palladium, reducing catalytic activity. Solutions include:
-
Bulky Ligands : Use of DavePhos or SPhos to shield the metal center.
-
Pre-Formation of Active Catalyst : Isolating Pd(0) species before substrate addition.
Steric Hindrance from Cyclopropyl Group
The cyclopropyl group’s rigidity impedes reagent access. Elevated temperatures (90–110°C) and polar aprotic solvents (e.g., DMF) improve reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boric acid.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling employs palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or boric acid.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes like proteasomes . The imidazole moiety can further enhance binding affinity and specificity by interacting with active sites of target proteins .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Functional Group Variations
B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid (CAS 1217501-00-2)
- Structure: Similar phenyl backbone with a cyanocyclopropyl group at the 4-position.
- Key Differences : Replaces the imidazole (3-position) with a nitrile-substituted cyclopropyl group.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- Structure: Contains a methoxyethyl-phenoxy substituent.
- Key Differences : Lacks heterocyclic groups but includes an ether-linked methoxyethyl chain.
- Applications : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with IC₅₀ values comparable to trichostatin A .
B-(4-methyl[1,1-biphenyl]-4-yl)boronic acid (CAS 393870-04-7)
Drug Delivery and Material Science
- Glucose-Responsive Systems : Boronic acids with hydrophilic substituents (e.g., methoxyethyl) are preferred for hydrogel-based insulin delivery. The target compound’s imidazole may introduce pH-responsive behavior, complementing glucose sensitivity .
- Toxicity Considerations: Carboxy phenyl and methyl phenyl boronic acids are regulated as genotoxic impurities (limits <1 ppm), suggesting stringent purification requirements for pharmaceutical applications .
Biological Activity
Boronic acids, including B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl], are a class of organic compounds characterized by the presence of a boron atom bonded to a carbon atom in a carbon-containing moiety. This specific compound has garnered attention due to its unique structural features, which may confer significant biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Structural Characteristics
B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl] has the following structural attributes:
- Molecular Formula : C13H14B N3
- Molecular Weight : Approximately 228.06 g/mol
- Functional Groups : Contains a cyclopropyl group, an imidazole ring, and a boronic acid functional group.
These features contribute to its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that boronic acids, including B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl], exhibit anticancer activity through various mechanisms. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and efficacy against cancer cells. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, similar to the FDA-approved drug bortezomib, which is used in treating multiple myeloma .
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral properties. B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl] may interact with glycosylated proteins on the surface of viruses, potentially inhibiting their ability to infect host cells. Research has demonstrated that phenylboronic acids can bind to carbohydrates on viral surfaces, suggesting a mechanism for antiviral action .
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy have been conducted to assess the binding affinity of B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl] with various biological targets. These studies are crucial for evaluating the compound's potential as a therapeutic agent.
Table 1: Comparison of Biological Activities of Boronic Acids
| Compound Name | Anticancer Activity | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl] | High | Moderate | Potential |
| Bortezomib (FDA Approved) | High | Low | None |
| Phenylboronic Acid | Moderate | High | Moderate |
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers evaluated the anticancer properties of several boronic acid derivatives, including B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines through proteasome inhibition. The study concluded that modifications to the boronic acid structure could enhance its therapeutic potential .
Case Study 2: Antiviral Mechanism Investigation
In another investigation, researchers assessed the antiviral activity of phenylboronic acid derivatives against HIV. The findings suggested that compounds with higher valency in binding sites showed improved efficacy in inhibiting viral entry into host cells. While B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl] demonstrated potential as an antiviral agent, further optimization was necessary to enhance its potency .
Q & A
Q. What are the common synthetic routes for preparing B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-boronic acid, and what are the critical parameters for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or multicomponent reactions (MCRs). For example, automated MCR platforms enable rapid exploration of boronic acid chemical space by combining diverse building blocks under controlled conditions . Key parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
- Temperature control : Maintaining 60–100°C to balance reaction rate and side-product formation.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive moieties during synthesis .
Q. How does the boronic acid functional group in this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are most effective?
- Methodological Answer : The boronic acid group acts as a nucleophile, forming carbon-carbon bonds with aryl/vinyl halides via transmetalation with Pd catalysts. Effective catalytic systems include:
- Pd(PPh₃)₄ in THF/water mixtures for high-yield couplings.
- Ligand-free Pd(OAc)₂ in microwave-assisted reactions for rapid kinetics.
Challenges include minimizing protodeboronation (loss of B(OH)₂ group), which can be mitigated by using aryl triflates instead of chlorides .
Q. Which spectroscopic techniques are most reliable for characterizing this boronic acid derivative, and what challenges arise due to its structural features?
- Methodological Answer :
- ¹¹B NMR : Directly identifies boron environments but may require high concentrations due to low sensitivity.
- MALDI-TOF MS : Derivatization with diols (e.g., mannitol) prevents boroxine formation, enabling accurate mass analysis .
- FT-IR : Detects B-O stretching (~1340 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹).
Challenges include signal broadening in NMR due to quadrupolar boron nuclei and dehydration artifacts in MS .
Advanced Research Questions
Q. How can researchers address selectivity challenges when using this boronic acid for glycoprotein capture, considering non-specific secondary interactions?
- Methodological Answer : Secondary interactions (e.g., hydrophobic/hydrogen bonding) can be minimized by:
- Buffer optimization : Using high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interactions.
- pH adjustment : Operating at pH ≥ 8.5 to enhance boronate-diol binding specificity over non-glycosylated proteins.
- Surface engineering : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates to limit steric hindrance .
Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound, and how does derivatization influence detection?
- Methodological Answer :
- Derivatization : React with diols (e.g., 1,2-ethanediol) or monosaccharides (e.g., glucose) to form cyclic boronic esters, preventing trimerization .
- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) in MALDI-MS to suppress dehydration.
- Low-temperature ionization : ESI at 4°C reduces thermal decomposition .
Q. How does the pH-dependent binding affinity of this boronic acid toward sialic acids inform its application in tumor microenvironment studies?
- Methodological Answer : The imidazole moiety enhances binding under weakly acidic conditions (pH 6.0–6.5), mimicking hypoxic tumor microenvironments. Binding constants (K) can be quantified via ¹¹B NMR or SPR spectroscopy. For example:
| pH | Binding Constant (K, M⁻¹) | Selectivity Ratio (vs. Glucose) |
|---|---|---|
| 6.0 | 1.2 × 10³ | 8:1 |
| 7.4 | 3.5 × 10² | 2:1 |
| This pH sensitivity enables selective targeting of sialylated tumor cell surfaces . |
Q. What computational approaches are employed to predict the binding interactions of this compound with enzymatic targets, and how do they guide rational drug design?
- Methodological Answer :
- Molecular docking : Simulates binding poses with proteases (e.g., thrombin) using software like AutoDock Vina. The cyclopropyl group stabilizes hydrophobic pockets, while the boronic acid forms reversible covalent bonds with catalytic serine residues .
- MD simulations : Assess binding stability over 100-ns trajectories, revealing conformational changes in the enzyme active site.
- QSAR modeling : Correlates substituent effects (e.g., imidazole vs. pyridine) with inhibitory potency (IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
